molecular formula C10H11BrClN B14749962 (2S)-2-(2-Bromo-4-chlorophenyl)pyrrolidine

(2S)-2-(2-Bromo-4-chlorophenyl)pyrrolidine

Cat. No.: B14749962
M. Wt: 260.56 g/mol
InChI Key: LMURJLTUTXGEFZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2-Bromo-4-chlorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a bromine and a chlorine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Bromo-4-chlorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-chlorobenzaldehyde and (S)-proline.

    Formation of Schiff Base: The aldehyde group of 2-bromo-4-chlorobenzaldehyde reacts with the amine group of (S)-proline to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Bromo-4-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens, while oxidation and reduction reactions may modify the pyrrolidine ring.

Scientific Research Applications

(2S)-2-(2-Bromo-4-chlorophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Bromo-4-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(2-Bromo-4-fluorophenyl)pyrrolidine
  • (2S)-2-(2-Bromo-4-methylphenyl)pyrrolidine
  • (2S)-2-(2-Bromo-4-nitrophenyl)pyrrolidine

Uniqueness

(2S)-2-(2-Bromo-4-chlorophenyl)pyrrolidine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The specific stereochemistry also plays a crucial role in its interactions with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

(2S)-2-(2-bromo-4-chlorophenyl)pyrrolidine

InChI

InChI=1S/C10H11BrClN/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m0/s1

InChI Key

LMURJLTUTXGEFZ-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=C(C=C2)Cl)Br

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.